molecular formula C9H14O B14261382 Octahydropentalene-2-carbaldehyde CAS No. 185030-45-9

Octahydropentalene-2-carbaldehyde

Cat. No.: B14261382
CAS No.: 185030-45-9
M. Wt: 138.21 g/mol
InChI Key: ZAOKSGRIAGOZJA-UHFFFAOYSA-N
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Description

Octahydropentalene-2-carbaldehyde (C₉H₁₂O) is a bicyclic aldehyde featuring a saturated pentalene core (two fused cyclopentane rings) with a carbaldehyde (-CHO) functional group at the 2-position. Its molecular weight is 136.19 g/mol, and it exhibits moderate solubility in polar organic solvents such as ethanol and acetone due to the aldehyde’s polarity. The compound’s rigid bicyclic structure imparts unique steric and electronic properties, influencing its reactivity in organic synthesis, particularly in cycloadditions and nucleophilic additions .

Properties

CAS No.

185030-45-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carbaldehyde

InChI

InChI=1S/C9H14O/c10-6-7-4-8-2-1-3-9(8)5-7/h6-9H,1-5H2

InChI Key

ZAOKSGRIAGOZJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalene-2-carbaldehyde typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene using palladium or platinum catalysts under high pressure and temperature conditions. The resulting octahydropentalene is then subjected to formylation reactions to introduce the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Octahydropentalene-2-carboxylic acid

    Reduction: Octahydropentalene-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Octahydropentalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octahydropentalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Key Findings:

Reactivity : this compound’s bicyclic framework introduces significant ring strain, accelerating reactions such as aldol condensations compared to cyclohexanecarbaldehyde .

Steric Effects : The fused cyclopentane rings hinder nucleophilic attack at the aldehyde group relative to benzaldehyde, reducing side reactions in catalytic hydrogenation .

Thermal Stability : Its boiling point (~215°C) is higher than bicyclo[2.2.1]heptane-2-carbaldehyde (~190°C), likely due to stronger van der Waals forces from the larger pentalene system.

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